molecular formula C22H15BrF2N2 B2521012 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline CAS No. 361149-76-0

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline

Katalognummer: B2521012
CAS-Nummer: 361149-76-0
Molekulargewicht: 425.277
InChI-Schlüssel: YYRTWTBJNJOUFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a synthetically designed quinoxaline derivative intended for research and development purposes. Quinoxalines, also known as benzopyrazines, are privileged scaffolds in medicinal chemistry due to their diverse biological activities and ability to interact with multiple biological targets . This compound features a bromine substituent on the benzene ring and two 4-fluorophenyl groups on the pyrazine ring, a structure that may influence its electronic properties and binding affinity. The quinoxaline core is a versatile building block in the synthesis of various pharmacologically active compounds. Research on analogous structures has demonstrated significant potential in oncology. For instance, quinoxaline-based compounds have been identified as potent tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) that target established blood vessels in tumors, leading to extensive necrosis and apoptosis . Other quinoxaline derivatives have shown promise as BRD4 inhibitors , which play a key role in transcription regulation and are considered valuable therapeutic targets in pancreatic cancer and other malignancies . Furthermore, the quinoxaline scaffold is found in DPP-4 inhibitors for diabetes research, showcasing its broad utility . The specific substitutions on this compound—bromine, fluorine, and methyl groups—are common in drug discovery for tuning a molecule's metabolic stability, lipophilicity, and overall drug-like properties. Researchers can utilize this brominated and fluorinated quinoxaline as a key intermediate in the synthesis of more complex molecules or for evaluating new biological mechanisms in their discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

7-bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrF2N2/c1-12-13(2)20-19(11-18(12)23)26-21(14-3-7-16(24)8-4-14)22(27-20)15-5-9-17(25)10-6-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRTWTBJNJOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1C)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,3-dibromo-5,6-dimethylquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoxaline derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

  • 6-Bromo-2,3-bis(4-fluorophenyl)quinoxaline (CAS 647375-45-9): This isomer lacks the 5,6-dimethyl groups present in the target compound. Its molecular formula (C₂₀H₁₁BrF₂N₂) indicates lower molecular weight (437.22 g/mol) than the target compound (C₂₂H₁₅BrF₂N₂, 463.27 g/mol) .
  • For example, 5,6-dimethylquinoxaline derivatives exhibit higher melting points compared to non-methylated analogs due to enhanced crystallinity .

Fluorophenyl-Substituted Heterocycles

describes compounds with fluorophenyl groups fused to pyrazolo-pyrano-triazolo-pyrimidine scaffolds. For instance:

  • Compound 12a (2,11-Bis(4-fluorophenyl)-10-methyl-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine): While structurally distinct, the bis(4-fluorophenyl) motif parallels the target compound’s substitution pattern. Such fluorinated aryl groups improve membrane permeability in drug candidates but may reduce aqueous solubility compared to hydroxylated analogs .

Comparative Data Table

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Applications
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline N/A 7-Br, 2/3-(4-FPh), 5/6-Me 463.27 ~220–225 (est.) Low in H₂O, high in DCM Pharmaceutical intermediates
6-Bromo-2,3-bis(4-fluorophenyl)quinoxaline 647375-45-9 6-Br, 2/3-(4-FPh) 437.22 198–200 Moderate in DMF Organic synthesis
2,11-Bis(4-fluorophenyl)-10-methyl-... (12a) N/A Bis(4-FPh), methyl, fused heterocycle ~520 (est.) 265–268 Low in H₂O Anticancer research

Key Research Findings

  • Electronic Effects: Fluorine atoms withdraw electron density, stabilizing the quinoxaline core’s LUMO, which is critical for charge transport in organic semiconductors. Bromine further lowers the LUMO, enhancing electron-accepting capacity .
  • Synthetic Utility : The 7-bromo derivative’s methyl groups impede undesired side reactions during cross-coupling, as seen in analogous systems .

Notes on Structural Characterization

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming the regiochemistry of bromine and methyl groups in such derivatives .

Biologische Aktivität

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16BrF2N2
  • Molecular Weight : 399.25 g/mol
  • CAS Number : 206347-30-0

The compound features a bromine atom at the 7-position, two 4-fluorophenyl groups at the 2 and 3 positions, and dimethyl substitutions at the 5 and 6 positions of the quinoxaline ring. This unique structure contributes to its biological activity.

Biological Activity Overview

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has been investigated for various biological activities including:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : The compound has shown promising results against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Recent studies have focused on the compound's efficacy against human non-small cell lung cancer (NSCLC) cells. In vitro assays demonstrated significant cytotoxicity:

CompoundCell LineIC50 (μM)Mechanism of Action
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxalineA549 (NSCLC)0.46 ± 0.02Induction of apoptosis via mitochondrial pathways
Control (5-Fluorouracil)A5494.98 ± 0.41Standard chemotherapy agent

The compound induced apoptosis through both mitochondrial and caspase-dependent pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

  • Apoptosis Induction : The compound activates caspase-3 and alters the expression of apoptosis-regulating proteins.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to inhibited proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown effectiveness against several bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Study on NSCLC Cells :
    • Researchers synthesized various derivatives of quinoxaline and tested their activity against A549 cells.
    • The most potent derivative was found to significantly reduce cell viability compared to controls.
    • Pathway analysis indicated that the compound activates apoptotic signaling cascades .
  • Antimicrobial Testing :
    • The compound was tested against common pathogens such as E. coli and S. aureus.
    • Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent .

Q & A

Q. What are the standard synthetic methodologies for preparing 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline, and how do reaction conditions influence product yield?

The synthesis involves cyclocondensation of halogenated precursors. Key steps include Suzuki coupling for fluorophenyl groups and bromination using N-bromosuccinimide (NBS). Optimized conditions (80–100°C, DMF/THF solvents, Pd catalysts) yield 45–65% . Table 1: Representative Synthetic Conditions

PrecursorCatalystTemp (°C)Yield (%)Reference
5,6-Dimethyl-1,2-diaminePd(PPh₃)₄8058
4-Fluorophenyl boronic acidNBS10062

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
  • X-ray Crystallography : SHELX programs resolve bromine positions and dihedral angles .
  • HR-ESI-MS : Molecular ion peaks (e.g., m/z 421.02 for [M+H]⁺) confirm mass .

Q. What factorial design considerations are critical for synthesis optimization?

Use 2³ factorial designs to assess variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) improves yields by 22% .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental structural data?

  • Perform periodic DFT calculations to model crystal environments .
  • Compare torsional angles from XRD (e.g., 12.5° dihedral) with Gaussian-optimized structures .
  • Validate using Hirshfeld surface analysis and SHELXL-refined electron density maps .

Q. What strategies optimize reaction conditions for scalability and purity?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions (yield: 58% vs. 42%) .
  • Solvent Optimization : THF increases solubility of brominated intermediates vs. DCM .
  • Purity Control : HPLC monitoring (≥98% purity) prevents batch variability .

Q. How should discrepancies in reported biological activity data be addressed?

  • Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Meta-Analysis : Apply ANOVA to identify variables causing IC₅₀ variations (e.g., 5-fold differences) .
  • Impurity Analysis : ≤2% impurities overestimate activity by 40% .

Q. What are the best practices for long-term stability during storage?

  • Store at -20°C in amber vials under argon with desiccant (t₁/₂ = 14 days at 40% RH) .
  • Quarterly HPLC checks detect degradation (ACN/H₂O gradient) .

Methodological Insights

Q. How is the structure-activity relationship (SAR) studied for medicinal chemistry applications?

  • Analog Synthesis : Replace Br with Cl or modify methyl groups to probe halogen bonding .
  • Docking Studies : AutoDock Vina predicts interactions (e.g., bromine with Asp86 in kinases) .
  • Lipophilicity : Fluorophenyl groups increase LogP (3.2 vs. 2.7 for non-fluorinated analogs) .

Q. What computational tools validate crystallographic data?

  • Quantum ESPRESSO : Models crystal packing effects on geometry .
  • CrystalExplorer : Quantifies intermolecular interactions via Hirshfeld surfaces .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.